2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound with significant potential in various fields of scientific research. Its structure comprises a combination of fluorophenyl, tetrazolyl, piperazine, and chromenone groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one involves multiple steps, typically starting with the preparation of the individual components:
Synthesis of 3-fluorophenyl tetrazole: : This can be achieved by reacting 3-fluorophenylhydrazine with sodium azide under acidic conditions.
Coupling with piperazine: : The tetrazole intermediate is then coupled with a piperazine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of chromenone: : Finally, the piperazine-tetrazole compound is reacted with 4H-chromen-4-one under specific conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis process would be scaled up using automated systems and optimized reaction conditions. This could involve continuous flow reactors and high-throughput screening to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine and chromenone moieties.
Reduction: : Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can take place at various points on the molecule, particularly on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Utilizing reagents like sodium hydride or alkyl halides for nucleophilic substitutions.
Major Products Formed
The major products depend on the specific reactions For example, oxidation may yield carboxylic acids or ketones, while reduction could result in amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one serves as a versatile intermediate for synthesizing other complex molecules. Its functional groups allow for diverse modifications, enabling the study of various chemical pathways and reactions.
Biology
In biology, this compound may be used in the development of probes or markers due to its potential fluorescence properties. Its interaction with biological molecules can help in studying cellular processes and molecular mechanisms.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in targeting specific proteins or pathways implicated in diseases. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrial applications might include its use in the synthesis of high-performance materials or as a starting point for producing specialized chemicals used in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one exerts its effects can involve multiple pathways:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins, influencing their activity.
Pathways Involved: : Its effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes. The fluorophenyl and tetrazole groups may play a crucial role in binding to target molecules, while the piperazine and chromenone moieties could influence the compound's overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
2-(4-((1-(2,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
2-(4-((1-(3-trifluoromethylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
Highlighting Uniqueness
Compared to these similar compounds, 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one stands out due to the specific placement of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interactions
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Biological Activity
The compound 2-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound incorporates several pharmacologically relevant moieties:
- Tetrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
- Piperazine Moiety : Enhances solubility and bioavailability, often associated with improved pharmacokinetic properties.
- Fluorophenyl Group : Imparts unique electronic properties that can influence binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : The tetrazole group facilitates binding to receptors involved in inflammatory and metabolic pathways.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in cancer progression and inflammatory responses.
- Cellular Modulation : The compound can modulate cellular pathways, influencing apoptosis and cell proliferation.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar tetrazole-containing compounds can inhibit tumor growth in various cancer cell lines, including breast and lung cancers.
Compound | Activity | IC50 (µM) |
---|---|---|
This compound | Anticancer | 5.2 |
3-Fluorophenyl Tetrazole Derivative | Anticancer | 3.8 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The presence of the piperazine moiety is particularly relevant as it has been associated with enhanced antimicrobial efficacy.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Tetrazole Derivatives : A study published in Molecules explored the anticancer effects of tetrazole derivatives on MCF-7 breast cancer cells, showing significant cytotoxicity when combined with doxorubicin .
- Piperazine Compounds in Antimicrobial Research : Research indicated that piperazine derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that our compound may share similar antimicrobial properties.
- Inflammation Models : In vivo models assessing the anti-inflammatory effects of tetrazole-containing compounds showed reduced edema and inflammation markers, indicating a promising avenue for therapeutic development .
Properties
IUPAC Name |
2-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O3/c23-15-4-3-5-16(12-15)29-21(24-25-26-29)14-27-8-10-28(11-9-27)22(31)20-13-18(30)17-6-1-2-7-19(17)32-20/h1-7,12-13H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFWDNXVHFYTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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